molecular formula C4H6NiO4 B1203099 Nickel acetate CAS No. 373-02-4

Nickel acetate

Cat. No. B1203099
CAS RN: 373-02-4
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel acetate is a greenish, crystalline inorganic compound that plays a significant role in various industrial applications, including textile dyeing, electroplating, and as a catalyst intermediate. Its use in scientific research, particularly in the synthesis and characterization of nickel-containing compounds, highlights its importance beyond industrial applications. This compound, when heated, produces toxic gases, indicating the need for careful handling and awareness of potential health risks associated with its exposure, such as severe dermatitis, lung, kidney, gastrointestinal tract, and neurological system damage, and an increased risk of developing lung and nasal cancers (NCI05, 2020).

Synthesis Analysis

The synthesis of nickel-containing compounds often utilizes nickel acetate as a precursor due to its reactivity and ease of handling. For instance, nickel oxide nanorods have been efficiently synthesized through a microwave-assisted method using nickel (II) acetate, offering a rapid and economical approach to material preparation without the need for conventional fuels and capping agents. This process underscores the versatility of nickel acetate in facilitating the synthesis of nanostructured materials with potential applications in catalysis (Bhosale & Bhanage, 2015).

Molecular Structure Analysis

Nickel acetate's role in the synthesis of complex nickel-containing compounds is evident in the production of nickel–copper hydroxide acetate. This compound's crystal structure, characterized by brucite-type octahedral layers partially replaced by acetate ions, demonstrates the ability of nickel acetate to participate in the formation of materials with intricate structural characteristics. Such compounds exhibit selective anion uptake, highlighting the functional properties imparted by the molecular structure of nickel acetate-derived materials (Kozai et al., 2006).

Chemical Reactions and Properties

Nickel acetate's chemical reactivity is central to the synthesis of various nickel compounds. For example, the hydrothermal synthesis of nickel diselenide from nickel acetate tetrahydrate demonstrates the compound's capability to undergo decomposition and react with selenium powder to form materials with specific electrochemical properties suitable for applications such as supercapacitors (Saranya et al., 2020).

Physical Properties Analysis

The physical properties of nickel acetate, including its crystallinity and greenish appearance, play a crucial role in its application as a precursor in the synthesis of nickel oxide nanoparticles. The controlled thermal decomposition of nickel acetate mixed with poly(vinyl acetate) leads to the formation of cubic nickel oxide nanoparticles, showcasing the influence of nickel acetate's physical properties on the morphology and crystalline phase of the synthesized nanoparticles (Dharmaraj et al., 2006).

Chemical Properties Analysis

The chemical properties of nickel acetate, particularly its ability to form complexes with other compounds, are essential for its use in various synthesis processes. The preparation of nickel hydroxide in the presence of acetate ions exemplifies how the chemical properties of nickel acetate can influence the formation mechanism, crystal structure, particle morphology, and electrochemical properties of nickel hydroxide, thereby enhancing its application in chemical power sources (Kovalenko & Kotok, 2019).

Scientific Research Applications

  • Synthesis of Nanomaterials : Nickel acetate is used in the synthesis of various nanomaterials. For instance, it's used in the microwave-assisted synthesis of nanosized Ni/NiO materials, which display ferromagnetic behavior (Parada & Morán, 2006).

  • Catalysis : It serves as a catalyst in chemical reactions. Nickel acetate was used as a precursor in the synthesis of nickel oxide nanoparticles, which were then applied as catalysts for various chemical reactions (Gajengi, Sasaki, & Bhanage, 2015).

  • Organic Light-Emitting Diodes (OLEDs) : Nickel acetate is utilized in the production of solution-processed nickel oxides for OLEDs, enhancing hole injection and transport properties (Liu et al., 2014).

  • Electrochemical Applications : Research has shown its effectiveness in improving the characteristics of nickel hydroxide, a material used in chemical power sources (Kovalenko & Kotok, 2019).

  • Health and Safety Studies : Nickel acetate is also studied for its health impacts. It's recognized as a carcinogen and linked to lung and nasal cancers (Definitions, 2020).

  • Textile Industry : It is used in textile dyeing processes, as well as in electroplating (Definitions, 2020).

  • Biological Studies : Nickel acetate has been used in studies investigating its effects on cellular processes like apoptosis and cell cycle arrest (Shiao, Lee, & Kasprzak, 1998).

Safety And Hazards

Exposure to Nickel Acetate can cause severe dermatitis, skin and asthma-like allergies, and damage to the lungs, kidneys, gastrointestinal tract, and neurological system . It is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers .

Future Directions

The global Nickel Acetate Market size is expected to expand at 4 % CAGR from 2023 to 2035 . The market growth is attributed to the increasing demand for nickel acetate usage in various industries, such as automotive, electronics, electrical, aesthetics, and metallurgy . Nickel-based electrocatalysts for Hydrogen Evolution Reaction are also being explored .

properties

IUPAC Name

nickel(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, nickel(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

16.6 °C
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nickel acetate

Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS RN

373-02-4, 14998-37-9
Record name NICKEL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8877
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nickel acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, nickel(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel(II) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nickel acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QP4ELX96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICKEL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1029
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

1-(Tetrahydropyran-2-yloxy)-4-decyne (15) (0.5 g, 2.1 mmol), prepared according to Example 13, was hydrogenated in ethanol (20 ml) over P2-Ni, formed from nickel acetate (75 mg) deactivated with ethylenediamine (0.2 ml) for 4 hr. After chromatography on silica gel, the product (16) (0.43 g) was obtained in 85% yield. GC (Rt): starting material 15, 22.18 min, 0.4%; desired product 16 21.59 min, 97.9%; the 4E isomer of 16, 21.75 min, 1.7%. 1H NMR (200 MHz ) δ: 5.37 (m, 2H, CH=CH-4, 5), 4.58 (m, 1H, CH-2'), 3.60 (m, 4H, CH2 -1, 6'); 2.12 (M, 2H, CH2 -6); 2.04 (m, 2H, CH2 -3); 1.16 (tt, 2H, J=6.8, 6.8, 7.0, 7.0 Hz, CH2 -2), 1.4-1.9 (m, 6H, CH2 -3', 4', 5'), 1.29 (m, 6H, CH2 -7, 8, 9); 0.88 (t, 3H, J=7.0 Hz, CH3). IR (CCl4, cm-1) 3007, 1653, 1201, 1138, 1120 1034. MS [FAB, m/z(%)] 239 (M+ -1), 85 (100).
Name
1-(Tetrahydropyran-2-yloxy)-4-decyne
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add nickel (II) acetate tetrahydrate (24.8 gms. 10 mmol) to a stirred solution of kanamycin A (9.7 gms., 20 mmol) in dimethylsulfoxide (400 ml.). Stir at room temperature for 30 minutes, then to the resulting nickel (II) salt complex thereby formed add N-benzyloxycarbonyloxyphthalimide (13.0-15.6 gms., 44-52.6 mmol) in dimethylsulfoxide (70 ml.) over a 10 minute period. Stir at room temperature for one hour, then pour the reaction mixture into ether (2500 ml.) and shake one minute. Allow the oil to settle and decant the supernatant dimethylsulfoxide ether. Repeat this procedure two more times using 1500 ml. and 1000 ml., respectively, of ether. Dissolve the resultant gummy residue in methanol (1000 ml.) and concentrated ammonium hydroxide (50 ml.). Bubble hydrogen sulfide through the solution and separate the resultant precipitate of nickel (II) sulfide through a pad of Celite and wash the residue with methanol. Stir the combined filtrate and methanol wash with Amberlite IRA-401S (OH⃝) ion exchange resin (300 gms.), filter off the resin and evaporate the filtrate in vacuo. Triturate the resultant gummy residue with a 50:50 mixture of acetonitrile:ether and filter the resultant white solid to obtain 3,6'-di-N-benzyloxycarbonylkanamycin A; yield 12.5 gms. (83.5% theory); [α]D26 +78° (c, 4.84 in 50% aqueous methanol). Analysis Calculated for: C34H48O15N4.H2O; C, 56.2; H, 6.75; N, 6.94%. Found: C, 51.02; H, 6.26; N, 6.85%. E. Treat each of the following aminoglycosides with a mixture of cupric acetate hydrate and nickel (II) acetate tetrahydrate or with cobalt (II) acetate tetrahydrate or with cadmium (II) acetate dihydrate according to the procedures of Examples 11A through 11D, respectively.
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
kanamycin A
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel acetate
Reactant of Route 2
Nickel acetate
Reactant of Route 3
Nickel acetate
Reactant of Route 4
Nickel acetate
Reactant of Route 5
Nickel acetate
Reactant of Route 6
Nickel acetate

Citations

For This Compound
16,300
Citations
N Dharmaraj, P Prabu, S Nagarajan, CH Kim… - Materials Science and …, 2006 - Elsevier
Cubic nickel oxide (NiO) nanoparticles with uniform size around 40–50nm and well dispersion have been synthesized using a mixture of nickel acetate and poly(vinyl acetate) (PVAc) …
Number of citations: 255 www.sciencedirect.com
MA Mohamed, SA Halawy, MM Ebrahim - Journal of analytical and applied …, 1993 - Elsevier
… Nickel acetate tetrahydrate used in the present study was an analytical grade material (… that a basic nickel acetate has been formed on heating the anhydrous nickel acetate. In addition, …
Number of citations: 82 www.sciencedirect.com
JC De Jesus, I González, A Quevedo… - Journal of Molecular …, 2005 - Elsevier
… The aim of this work is the characterization of the thermal decomposition course of nickel acetate tetrahydrate, Ni(CH 3 COO) 2 ·4H 2 O. A thermogravimetric (TGA) decomposition study …
Number of citations: 239 www.sciencedirect.com
GAM Hussein, AKH Nohman, KMA Attyia - Journal of thermal analysis, 1994 - Springer
… of nickel acetate tetrahydrate and observed a change in the decomposition mechanism at 320~ On heating, nickel acetate … decomposition course of nickel acetate tetrahydrate in air and …
Number of citations: 52 link.springer.com
JD Desai, SK Min, KD Jung, OS Joo - Applied Surface Science, 2006 - Elsevier
… decomposition of aerosol droplets of aqueous nickel acetate solution. Conventional un-… selected after thermo-gravimetric analysis of nickel acetate. The temperature range of 330–…
Number of citations: 134 www.sciencedirect.com
AG Boudjahem, S Monteverdi, M Mercy, MM Bettahar - Journal of Catalysis, 2004 - Elsevier
… mL of aqueous solution of nickel acetate. The nickel acetate concentration in the solution was … The supported nickel acetate precursor was introduced in the reaction flask filled with 120 …
Number of citations: 166 www.sciencedirect.com
JN Van Niekerk, FRL Schoening - Acta Crystallographica, 1953 - scripts.iucr.org
… Although only the structure of nickel acetate is described in detail in this paper, it is shown that … Crystal data Crystals of nickel acetate, Ni(CH3C00)2.4H20' are monoclinic and emerald …
Number of citations: 137 scripts.iucr.org
TC Downie, W Harrison, ES Raper… - … Section B: Structural …, 1971 - scripts.iucr.org
A three-dimensional X-ray analysis of nickel acetate tetrahydrate has been carried out. The crystals are monoclinic, space group P2x/c with two molecules contained in a unit cell of …
Number of citations: 71 scripts.iucr.org
KY Jung, JH Lee, HY Koo, YC Kang, SB Park - Materials Science and …, 2007 - Elsevier
… The addition of about 5–10mol% nickel acetate instead nitrate precursor was found to be very effective to avoid the formation of such ultra-fine particles as well as producing solid …
Number of citations: 48 www.sciencedirect.com
AK Galwey, SG Mckee, TRB Mitchell, ME Brown… - Reactivity of Solids, 1988 - Elsevier
… nickel acetate was initiated to further the comprehensive and systematic study of the thermal behaviour of metal carboxylates [1]. Nickel acetate … for identifying nickel acetate as being of …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.